1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The specific compound in question features an ethoxymethyl group at the first position and an amino group at the third position of the triazole ring. The structure of this compound allows for various chemical modifications, making it a valuable scaffold in drug design.
1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine can be synthesized through various chemical pathways that involve the manipulation of triazole derivatives. Triazoles are classified as five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. They are widely studied due to their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
The synthesis of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine can be achieved through several methods. A common approach involves the reaction of ethyl cyanoacetate with hydrazine derivatives to form the triazole ring. This process can be facilitated by using various catalysts or reagents that promote the cyclization reaction.
For instance, one synthetic route includes the use of Pinner salts as key intermediates. In this method, α-substituted ethyl cyanoacetates are converted into carboxyimidate salts, which then react with hydrazines to yield triazole derivatives. The choice of nucleophile and reaction conditions significantly influences the regioselectivity and yield of the desired product .
The molecular structure of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine features a five-membered triazole ring with an ethoxymethyl substituent at position one and an amino group at position three. The presence of these functional groups contributes to its chemical reactivity and biological activity.
The reactivity of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine can be explored through various chemical transformations:
These reactions are crucial for developing derivatives with enhanced biological properties.
The mechanism of action for compounds like 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine typically involves interaction with biological targets such as enzymes or receptors. For instance, triazoles have been shown to inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
The exact mechanism may vary based on the target organism or cell type but often includes:
The physical properties of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine include:
The chemical properties include:
The compound 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
The 1,2,4-triazole nucleus—a five-membered ring with three nitrogen and two carbon atoms (C₂H₃N₃)—represents one of medicinal chemistry’s most versatile scaffolds. Its journey began with the discovery of simple triazole amines like 3-amino-1,2,4-triazole (Amitrole) in the mid-20th century, initially deployed as herbicides [7] [8]. The 1980s–1990s witnessed a paradigm shift with the development of systemic antifungal agents like fluconazole and voriconazole. These drugs exploited the triazole’s ability to coordinate the heme iron in fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis [2] [6]. Critically, the triazole ring’s tautomerism (1H- and 4H- forms) enables dynamic hydrogen bonding with biological targets, enhancing binding versatility compared to imidazole predecessors [6] [10]. Subsequent decades saw diversification into anticancer (anastrozole), antiviral (ribavirin), and antidepressant (trazodone) agents, cementing 1,2,4-triazoles as "privileged scaffolds" in drug discovery [2] [9].
Table 1: Evolution of Key 1,2,4-Triazole-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Class | Key Mechanism |
---|---|---|---|
1950s-1960s | Amitrole (3-AT) | Herbicide | Inhibits catalase/peroxidases |
1980s-1990s | Fluconazole | Antifungal | CYP51/lanosterol 14α-demethylase inhibitor |
1990s-2000s | Anastrozole | Anticancer (breast) | Aromatase inhibitor |
2000s-Present | Taribavirin | Antiviral (HCV) | Inosine monophosphate dehydrogenase inhibitor |
The introduction of an ethoxymethyl (-CH₂OCH₂CH₃) group at the N1-position of 1,2,4-triazol-3-amine generates 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine (Compound 1) (CAS 1557478-50-8). This modification profoundly impacts the molecule’s physicochemical and pharmacological profile:
Table 2: Structural Comparison of Key Triazole Amines
Compound | CAS No. | Molecular Formula | Key Substituent | Water Solubility (g/L) |
---|---|---|---|---|
1H-1,2,4-Triazol-3-amine (Amitrole) | 61-82-5 | C₂H₄N₄ | None | 280 [7] |
1-Amino-1H-1,2,4-triazole | 584-13-4 | C₂H₄N₄ | -NH₂ at N4 | 810 [4] |
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine | 1557478-50-8 | C₆H₁₂N₄O | -CH₂OCH₂CH₃ at N1 | Not reported (Moderate predicted) |
Antimicrobial resistance (AMR) poses a catastrophic global threat, with methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae classified as "Priority 1" pathogens by WHO. 1,2,4-Triazole hybrids—particularly those like Compound 1—offer innovative strategies to combat AMR through:
Table 3: Antimicrobial Efficacy of Selected 1,2,4-Triazole Hybrids vs. Standards
Compound Class | Example Structure | Target Pathogen | MIC Value | Reference Drug (MIC) |
---|---|---|---|---|
Ciprofloxacin-triazole Mannich base | Hydroxyphenyl-C3 derivative | MRSA | 0.046 µM | Ciprofloxacin (0.75 µM) |
Norfloxacin-triazole hybrid | Norfloxacin-3c | Mycobacterium smegmatis | <1.9 μg/mL | Streptomycin (4 μg/mL) |
Triazolyl-pterostilbene derivative | Phenyl-spacered analog | Gram-positive bacteria | 1.2–2.4 μg/mL | Ampicillin (12.5–100 μg/mL) |
Concluding Remarks
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine exemplifies the strategic evolution of 1,2,4-triazole pharmacophores. Its ethoxymethyl group confers optimized physicochemical properties and target versatility, positioning it as a critical building block for next-generation antimicrobial hybrids. As resistance mechanisms escalate, rational design leveraging this scaffold—particularly through conjugation with established antibiotics or targeting biofilm physiology—holds significant promise for revitalizing the antimicrobial arsenal.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7